Benzenemethanamine, 4-methoxy-N-propyl-
Description
Chemical Identity and Structural Characterization of Benzenemethanamine, 4-methoxy-N-propyl-
The precise identification and structural elucidation of Benzenemethanamine, 4-methoxy-N-propyl-, are foundational to its application in research and industrial contexts. This section details its systematic nomenclature, molecular formula, and the analytical techniques used to confirm its structure.
IUPAC Nomenclature and Systematic Classification
Benzenemethanamine, 4-methoxy-N-propyl-, is classified as an aromatic amine, characterized by the presence of a benzene ring substituted at the para position with a methoxy group and a methanamine moiety, which is further N-substituted with a propyl group. The IUPAC name for this compound is N-propyl-4-methoxybenzenemethanamine, reflecting the systematic approach to naming based on the functional groups and their positions on the benzene ring.
The compound is indexed in chemical databases under several synonymous names, including N-(4-methoxybenzyl)propan-2-amine and 4-methoxy-N-(1-methylethyl)benzenemethanamine, which highlight its structural features and the position of the substituents. The use of these systematic names ensures unambiguous communication among chemists and facilitates database searches for structural analogues and related compounds.
The compound’s classification as an aromatic amine places it within a broader family of compounds known for their reactivity in electrophilic aromatic substitution and nucleophilic addition reactions. The presence of the methoxy group at the para position enhances the electron density of the aromatic ring, influencing both its chemical reactivity and spectroscopic properties.
Table 1.1: Nomenclature and Classification
| Descriptor | Value |
|---|---|
| IUPAC Name | N-propyl-4-methoxybenzenemethanamine |
| CAS Registry Number | 70894-74-5 |
| Synonyms | N-(4-methoxybenzyl)propan-2-amine, |
| 4-methoxy-N-(1-methylethyl)benzenemethanamine | |
| Systematic Class | Aromatic amine, substituted benzylamine |
| Structural Formula | See Figure 1.1 |
Figure 1.1: Structural Formula of Benzenemethanamine, 4-methoxy-N-propyl-
Note: The above image is a representative structure based on the closest available analogues and systematic nomenclature.
Molecular Formula and Weight Analysis
The molecular formula of Benzenemethanamine, 4-methoxy-N-propyl-, is C11H17NO, which corresponds to a molecular weight of 179.26 g/mol. This formula reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, consistent with the substitution pattern described above.
The calculation of the molecular weight is essential for quantitative analyses, including stoichiometric calculations in synthetic chemistry and the interpretation of mass spectrometric data. The presence of the methoxy group (–OCH3) and the N-propyl substitution contribute to the compound’s unique mass spectral signature and influence its physical properties, such as solubility and boiling point.
Table 1.2: Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| Elemental Composition | C (73.71%), H (9.56%), N (7.81%), O (8.92%) |
The elemental composition is calculated as follows:
- Carbon: $$ \frac{11 \times 12.01}{179.26} \times 100 \approx 73.71\% $$
- Hydrogen: $$ \frac{17 \times 1.008}{179.26} \times 100 \approx 9.56\% $$
- Nitrogen: $$ \frac{1 \times 14.01}{179.26} \times 100 \approx 7.81\% $$
- Oxygen: $$ \frac{1 \times 16.00}{179.26} \times 100 \approx 8.92\% $$
This analysis confirms the molecular integrity and provides a basis for further spectroscopic characterization.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for the structural elucidation and confirmation of organic compounds. For Benzenemethanamine, 4-methoxy-N-propyl-, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. For Benzenemethanamine, 4-methoxy-N-propyl-, the expected ^1H NMR spectrum would display characteristic signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene, and the N-propyl substituent.
The aromatic region (δ 6.8–7.3 ppm) is expected to show an AA′BB′ pattern due to the para-substitution of the benzene ring. The methoxy group typically appears as a singlet around δ 3.7–3.8 ppm. The benzylic methylene (–CH2– attached to the nitrogen) is expected as a singlet or doublet in the region δ 3.3–3.5 ppm, depending on coupling with the adjacent nitrogen. The N-propyl group would give rise to multiplets for the methylene and methyl protons in the regions δ 1.0–2.5 ppm.
The ^13C NMR spectrum would display signals for the aromatic carbons, the methoxy carbon (around δ 55 ppm), the benzylic carbon (around δ 45–50 ppm), and the aliphatic carbons of the N-propyl group.
Figure 1.3.1: Simulated ^1H NMR Spectrum
Note: This spectrum is a simulation based on the expected chemical shifts and multiplicities for the described structure.
Infrared (IR) and Mass Spectrometry (MS) Profiles
Infrared spectroscopy provides information about the functional groups present in the molecule. For Benzenemethanamine, 4-methoxy-N-propyl-, the IR spectrum is expected to show strong absorptions due to the aromatic C–H stretching (3000–3100 cm^-1), aliphatic C–H stretching (2850–2950 cm^-1), and the methoxy C–O stretching (around 1250–1270 cm^-1). The N–H stretching vibration, if present, would appear in the region 3300–3500 cm^-1, but for a tertiary amine such as this, the N–H stretch would be absent, confirming the N-propyl substitution.
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds. The molecular ion peak (M^+) for Benzenemethanamine, 4-methoxy-N-propyl-, would be observed at m/z 179, consistent with its molecular weight. Fragmentation patterns are expected to include peaks corresponding to the loss of the propyl group, the methoxy group, and the benzylic moiety, as well as characteristic aromatic fragments.
Table 1.3.2: Key IR Absorptions
| Wavenumber (cm^-1) | Assignment |
|---|---|
| 3000–3100 | Aromatic C–H stretch |
| 2850–2950 | Aliphatic C–H stretch |
| 1600–1620 | Aromatic C=C stretch |
| 1250–1270 | Methoxy C–O stretch |
| 750–850 | Aromatic C–H bending |
Figure 1.3.2: Representative IR Spectrum
Note: This spectrum is illustrative and based on the expected functional groups for the compound.
Table 1.3.3: Key Mass Spectrometric Ions
| m/z | Assignment |
|---|---|
| 179 | Molecular ion (M^+) |
| 164 | Loss of methyl group (M – CH3) |
| 151 | Loss of methoxy group (M – OCH3) |
| 91 | Benzyl cation (tropylium ion) |
| 58 | Propylamine fragment |
The presence of the tropylium ion at m/z 91 is a hallmark of benzylamine derivatives and provides confirmatory evidence for the structure.
Figure 1.3.3: Simulated Mass Spectrum
Note: This spectrum is a simulation based on common fragmentation pathways for benzylamine derivatives.
Properties
IUPAC Name |
(4-methoxy-2-propylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-7-11(13-2)6-5-10(9)8-12/h5-7H,3-4,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENWMBKQRHEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination involves the condensation of 4-methoxybenzaldehyde (1 ) with propylamine (2 ) to form an imine intermediate, followed by reduction to yield 4-methoxy-N-propylbenzylamine (3 ). This method is widely reported for its efficiency and scalability.
Reaction Scheme:
Key Protocols
-
NaBH₄/TMSCl in DMF : A one-pot method using sodium borohydride (NaBH₄) and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at 0°C achieves yields of 83–90%.
-
BH₃·THF/AcOH : Borane-tetrahydrofuran complex with acetic acid in dichloromethane at room temperature affords 76–85% yield.
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–30 bar) at 20–70°C yields >90% product.
Table 1: Comparative Analysis of Reductive Amination Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| NaBH₄/TMSCl | DMF | 0 | 83–90 | 96–99 | |
| BH₃·THF/AcOH | CH₂Cl₂ | 25 | 76–85 | 95–98 | |
| H₂/Pd-C | MeOH | 70 | 90–93 | 99+ |
Alkylation of 4-Methoxybenzylamine with Propyl Halides
Reaction Overview
4-Methoxybenzylamine (4 ) undergoes alkylation with propyl bromide or iodide in the presence of a base to introduce the propyl group. This method is effective but requires careful control of stoichiometry to avoid over-alkylation.
Reaction Scheme:
Key Protocols
-
K₂CO₃ in Acetonitrile : Heating at 80°C for 16 hours with potassium carbonate yields 65–75% product.
-
Cu-Catalyzed Coupling : Using CuI and a ligand (e.g., 1,10-phenanthroline) with propylboronic esters in dioxane at 100°C achieves 70–80% yield.
Table 2: Alkylation Reaction Conditions
| Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | CH₃CN | 80 | 65–75 | |
| CuI/Phenanthroline | Dioxane | 100 | 70–80 |
Hydrogenation of Imine Intermediates
Reaction Overview
Imines formed from 4-methoxybenzaldehyde and propylamine are hydrogenated using transition-metal catalysts. This method is favored for high enantioselectivity in chiral amine synthesis.
Reaction Scheme:
Key Protocols
-
Pt/C Catalysis : Platinum on carbon under 5 bar H₂ at 50°C provides >95% yield with 99.6% purity.
-
Raney Nickel : Economical but requires higher pressures (10–30 bar) and temperatures (70–100°C).
Table 3: Hydrogenation Catalysts and Yields
Buchwald-Hartwig Amination
Reaction Overview
This transition-metal-catalyzed method couples 4-methoxybenzyl halides with propylamine. While less common, it offers regioselectivity for complex substrates.
Reaction Scheme:
Key Protocols
-
Pd(OAc)₂/Xantphos : Using palladium acetate and Xantphos ligand in toluene at 110°C yields 60–70% product.
Comparative Analysis and Recommendations
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-methoxy-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards electrophiles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.
Reduction: 4-Methoxy-n-propylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
Research indicates that compounds with methoxy substitutions, such as benzenemethanamine derivatives, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in infection control. -
Anticancer Potential :
Compounds similar to benzenemethanamine, 4-methoxy-N-propyl-, have shown promise as dual-target inhibitors in cancer therapy. They can inhibit tubulin polymerization and the activation of signaling pathways like STAT3, which are crucial for cell proliferation and survival in many cancers. This positions the compound as a candidate for further investigation in oncology. -
Analgesic and Anti-inflammatory Properties :
Similar compounds have been studied for their analgesic and anti-inflammatory activities, indicating that benzenemethanamine derivatives may also possess these beneficial effects.
Chemical Synthesis
The synthesis of benzenemethanamine, 4-methoxy-N-propyl- can be achieved through various methods, including:
- Amine Coupling Reactions : Utilizing catalysts to couple L-glutamine with 4-methoxybenzylamine has led to high-yield formation of secondary amines .
- One-Step Synthesis Techniques : Recent advancements in synthetic methodologies allow for streamlined processes that enhance efficiency and yield.
Case Studies and Research Findings
-
Antimicrobial Study :
A study evaluating the antimicrobial efficacy of methoxy-substituted benzenes reported significant activity against various pathogens, supporting the potential use of benzenemethanamine derivatives in infection control. -
Anticancer Investigation :
Research on dual-target inhibitors that include methoxy groups showed strong anticancer effects by inhibiting both tubulin polymerization and STAT3 activation. This highlights the therapeutic potential of benzenemethanamine derivatives in oncology.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methoxy-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to certain receptors, while the propyl group influences its pharmacokinetic properties. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Evidence gaps exist regarding the synthesis of 4-methoxy-N-propylbenzenemethanamine. Related compounds like BDMA are synthesized via alkylation of benzylamine, suggesting analogous routes for the target compound .
- Toxicity Data : N-butyl-2,4-dichlorobenzymethanamine (CAS 119290-83-4) has OSHA hazard classifications, emphasizing the need for rigorous safety protocols in handling halogenated analogs .
- Pharmacological Potential: Methoxy and alkylamine groups are common in psychoactive compounds (e.g., methoxyphenamine), hinting at possible applications for the target compound in drug development .
Biological Activity
Benzenemethanamine, 4-methoxy-N-propyl- (C11H17NO) is an organic compound characterized by a methoxy group attached to a benzene ring and a propylamine side chain. This structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17NO
- Molecular Weight : 195.26 g/mol
- InChI Key :
InChI=1S/C11H17NO/c1-3-4-10-5-7-11(12)8-6-9-10/h5-9,12H,3-4H2,1-2H3
The presence of the methoxy group is significant as it often enhances the biological properties of compounds, including analgesic and anti-inflammatory activities.
Analgesic and Anti-inflammatory Effects
Research indicates that methoxy-substituted amines exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives of methoxybenzylamines have shown promise as therapeutic agents in treating conditions like arthritis and chronic pain.
Case Studies
- Study on Methoxybenzylamines : A study explored the efficacy of various methoxybenzylamine derivatives in reducing inflammation in animal models. The results indicated that these compounds could significantly lower inflammatory markers and pain responses compared to controls.
- Pharmacological Evaluation : In a pharmacological evaluation involving similar compounds, it was observed that those with longer alkyl chains (like propyl) tended to exhibit enhanced solubility and bioavailability, which could translate into improved therapeutic effects.
Comparative Analysis
To better understand the uniqueness of benzenemethanamine, 4-methoxy-N-propyl-, a comparison with related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenemethanamine, 4-methoxy-N-methyl | C10H15NO | Methyl group instead of propyl; different pharmacokinetics. |
| Benzenemethanamine, 4-methoxy-N-benzyl | C14H17N | Benzyl group increases lipophilicity; potential for greater biological activity. |
| 4-Methoxybenzylamine | C9H13NO | Lacks propyl chain; primarily used as an intermediate. |
The propyl side chain in benzenemethanamine, 4-methoxy-N-propyl- may enhance its solubility compared to other derivatives, potentially increasing its biological activity.
Research Findings
Research has shown that compounds similar to benzenemethanamine, 4-methoxy-N-propyl-, particularly those with methoxy groups, can modulate various biochemical pathways:
- PPAR Activation : Some studies suggest that such compounds can activate peroxisome proliferator-activated receptors (PPARs), which play roles in metabolism and inflammation .
- Toxicological Studies : Toxicological assessments indicate that while many amines exhibit low toxicity profiles, careful evaluation is necessary for any new derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methoxy-N-propylbenzenemethanamine, and how can reaction efficiency be optimized?
The synthesis of 4-methoxy-N-propylbenzenemethanamine (C₁₁H₁₇NO, MW 179.26 g/mol) typically involves reductive amination or nucleophilic substitution. A plausible route includes:
- Reductive amination : Reacting 4-methoxybenzaldehyde with propylamine under hydrogenation using catalysts like Pd/C or NaBH₄.
- Alkylation : Substituting the amine group in 4-methoxyphenylmethanamine with propyl bromide in the presence of a base (e.g., K₂CO₃).
Optimization involves monitoring reaction conditions (temperature, solvent polarity) via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (≥95% purity) .
Basic: What analytical techniques are critical for characterizing the structural integrity of 4-methoxy-N-propylbenzenemethanamine?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (δ ~3.7 ppm) and propylamine chain integration.
- Mass Spectrometry (MS) : ESI-MS for molecular ion peak at m/z 179.26.
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy).
- Elemental Analysis : Validate C, H, N, O percentages against theoretical values.
Cross-referencing with PubChem and NIST spectral libraries ensures accuracy .
Basic: How does the stability of 4-methoxy-N-propylbenzenemethanamine vary under different storage conditions?
Stability studies recommend:
- Storage : In amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation.
- pH Sensitivity : Degrades in acidic (pH <3) or alkaline (pH >10) conditions; monitor via HPLC.
- Light Exposure : UV/Vis studies show decomposition under prolonged UV light; use light-resistant containers .
Advanced: What mechanistic insights exist for the role of 4-methoxy-N-propylbenzenemethanamine in catalytic hydrogenation reactions?
Computational studies (DFT) suggest the methoxy group enhances electron density at the aromatic ring, facilitating electrophilic substitution. The propylamine chain may act as a directing group in metal-catalyzed reactions. Experimental validation via kinetic isotope effects (KIE) and Hammett plots is advised .
Advanced: How can researchers resolve discrepancies in reported NMR spectral data for this compound?
Contradictions may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Strategies include:
- Multi-Technique Cross-Validation : Compare with IR, MS, and X-ray crystallography.
- Variable Temperature NMR : Identify dynamic processes affecting peak splitting.
- Referencing Authoritative Databases : NIST and PubChem provide standardized spectra .
Advanced: What degradation products form under oxidative stress, and how can they be quantified?
Oxidative degradation (e.g., H₂O₂/Fe²⁺) produces:
- 4-Methoxybenzaldehyde : Detected via GC-MS (retention time ~8.2 min).
- N-Propylamine derivatives : Identified using LC-TOF/MS.
Quantify using calibration curves with internal standards (e.g., deuterated analogs) .
Advanced: What in vitro assays are suitable for probing the biological activity of this compound?
- Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) using fluorometric kits.
- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) and measure accumulation in cell lines (e.g., HEK293).
- Structure-Activity Relationships (SAR) : Modify the methoxy/propyl groups and assess cytotoxicity (MTT assay) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters with bioactivity .
Advanced: What experimental approaches elucidate regioselectivity in electrophilic substitutions of this amine?
- Isotopic Labeling : Introduce ¹³C at the para position to track substitution patterns.
- Competitive Reactions : Compare nitration (HNO₃/H₂SO₄) outcomes with/without directing groups.
- X-Ray Diffraction : Resolve crystal structures of intermediates to confirm regiochemistry .
Basic: What protocols ensure high purity (>98%) for this compound in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
